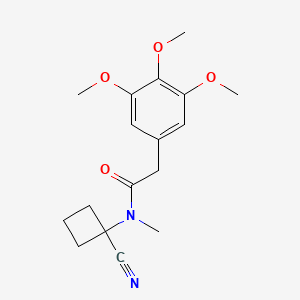
N-isopropyl-4-(2,2,2-trifluoroacetyl)benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-isopropyl-4-(2,2,2-trifluoroacetyl)benzenecarboxamide, also known as TFB-TBOA, is a potent and selective inhibitor of glutamate transporters. It has gained significant attention in scientific research due to its potential therapeutic applications in various neurological disorders.
Scientific Research Applications
Polymer Chemistry and Material Science
Experimental and Theoretical Study of Chemical Imidization
Research has shown that solid poly(4,4′-oxydiphenylenepyromellitamic acid) treated in benzene by a mixture of pyridine and acetic or trifluoroacetic anhydride undergoes transformation into a copolymer containing imide and isoimide rings. This process, studied via IR spectroscopy, indicates the potential for N-isopropyl-4-(2,2,2-trifluoroacetyl)benzenecarboxamide to participate in polymer modification or creation through imidization reactions, enhancing the properties of polymers through the introduction of specific functional groups (Koton, Kudryavtsev, Zubkov, Yakimanskiĭ, Meleshko, & Bogorad, 1984).
Synthesis and Helical Conformation of Poly(p-benzamide)
A study demonstrated that isopropyl-substituted tri(ethylene glycol) as a chiral side chain of N-substituted poly(p-benzamide) influences the stability between right- and left-handed helical structures of the polymer, suggesting that this compound could play a role in the synthesis of polymers with specific optical properties or in the development of materials with unique chiral characteristics (Yokoyama, Nakano, Saiki, & Yokozawa, 2015).
Molecular Assembly and Ferroelectric Response
Derivatives of benzenecarboxamide have been shown to exhibit unique molecular assembly behaviors, organogelation characteristics, and phase transition behaviors, which are critical for developing new materials with tailored electrical and optical properties. This suggests potential applications in nanotechnology and materials science for compounds such as this compound (Shishido, Anetai, Takeda, Hoshino, Noro, Nakamura, & Akutagawa, 2014).
Bioengineering Applications
Although slightly tangential, the use of poly(N-isopropyl acrylamide) (pNIPAM) for the nondestructive release of biological cells underscores the broader potential for N-substituted acrylamides in bioengineering applications. This highlights the versatility of N-substituted compounds in creating surfaces and materials for biomedical research and applications (Cooperstein & Canavan, 2010).
properties
IUPAC Name |
N-propan-2-yl-4-(2,2,2-trifluoroacetyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2/c1-7(2)16-11(18)9-5-3-8(4-6-9)10(17)12(13,14)15/h3-7H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDALFQFYZMZCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2809680.png)
![2-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)pyridazin-3(2H)-one](/img/structure/B2809681.png)
![N-(3-ethylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2809682.png)


![2-((E)-{[4-(benzyloxy)phenyl]imino}methyl)-6-methoxyphenol](/img/structure/B2809686.png)
![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4,5-dimethylthiazol-2-yl)acetamide](/img/structure/B2809688.png)
![2-(4-(isopropylthio)phenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2809692.png)
![N-(4-(N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2809694.png)
![Methyl (E)-4-[3-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyrrolidin-1-yl]azetidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2809695.png)

![4-(2-(4-ethoxyphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2809699.png)

![1-(Oxolan-3-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine](/img/structure/B2809702.png)